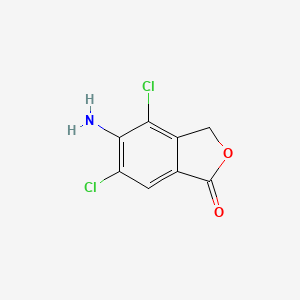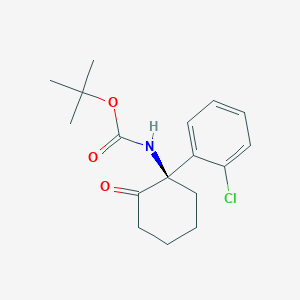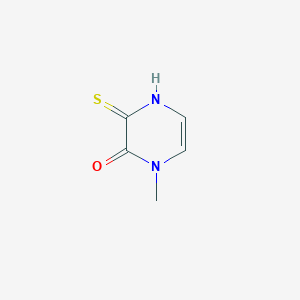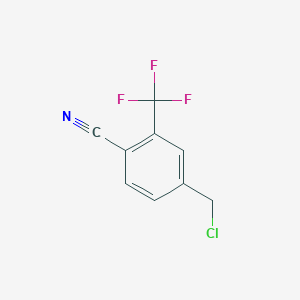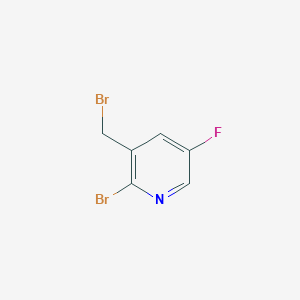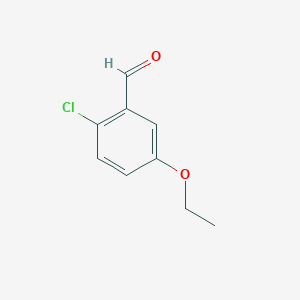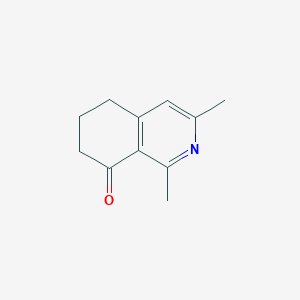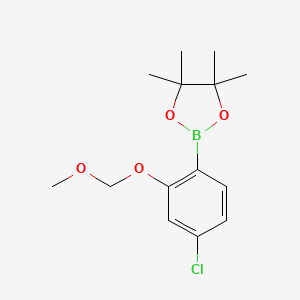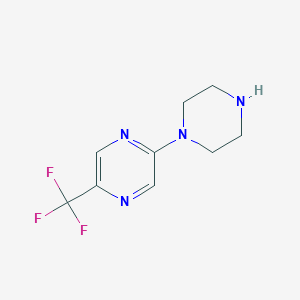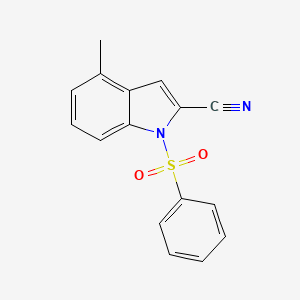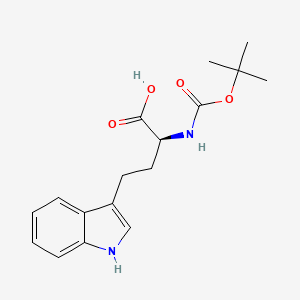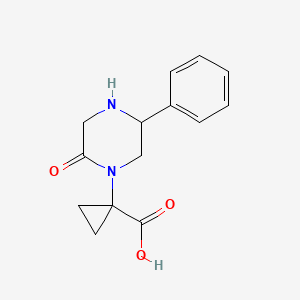![molecular formula C16H11BrN2O3 B13893446 1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid is a complex organic compound that belongs to the class of quinolizine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a quinolizine core, which is further functionalized with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination of Pyridine: The synthesis begins with the bromination of pyridine to obtain 5-bromopyridine.
Formation of Quinolizine Core: The next step involves the formation of the quinolizine core.
Attachment of Bromopyridine Moiety: The bromopyridine moiety is then attached to the quinolizine core through a coupling reaction.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A related compound with a similar bromopyridine moiety but lacking the quinolizine core.
Methyl 5-bromopyridine-3-carboxylate: Another similar compound with a methyl ester group instead of the carboxylic acid group.
Uniqueness
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid is unique due to its combination of a bromopyridine moiety and a quinolizine core, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H11BrN2O3 |
|---|---|
Poids moléculaire |
359.17 g/mol |
Nom IUPAC |
1-[(5-bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-4-5-12(18-9-11)7-10-8-13(16(21)22)15(20)19-6-2-1-3-14(10)19/h1-6,8-9H,7H2,(H,21,22) |
Clé InChI |
SVUNRFTXHJCKIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C(=O)N2C=C1)C(=O)O)CC3=NC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




